4-Bromo-3-methylpyridine 1-oxide 4-Bromo-3-methylpyridine 1-oxide
Brand Name: Vulcanchem
CAS No.: 10168-58-8
VCID: VC21234733
InChI: InChI=1S/C6H6BrNO/c1-5-4-8(9)3-2-6(5)7/h2-4H,1H3
SMILES: CC1=C(C=C[N+](=C1)[O-])Br
Molecular Formula: C6H6BrNO
Molecular Weight: 188.02 g/mol

4-Bromo-3-methylpyridine 1-oxide

CAS No.: 10168-58-8

Cat. No.: VC21234733

Molecular Formula: C6H6BrNO

Molecular Weight: 188.02 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-methylpyridine 1-oxide - 10168-58-8

Specification

CAS No. 10168-58-8
Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
IUPAC Name 4-bromo-3-methyl-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C6H6BrNO/c1-5-4-8(9)3-2-6(5)7/h2-4H,1H3
Standard InChI Key KHPKSGWJJIGDTI-UHFFFAOYSA-N
SMILES CC1=C(C=C[N+](=C1)[O-])Br
Canonical SMILES CC1=C(C=C[N+](=C1)[O-])Br

Introduction

Chemical Structure and Properties

Physical Properties

4-Bromo-3-methylpyridine 1-oxide possesses several distinctive physical properties that influence its behavior in chemical reactions and applications. Table 1 presents the key physical properties of this compound based on available data.

Table 1: Physical Properties of 4-Bromo-3-methylpyridine 1-oxide

PropertyValue
CAS Number10168-58-8
Molecular FormulaC₆H₆BrNO
Molecular Weight188.02200 g/mol
Density1.56 g/cm³
Boiling Point341.4°C at 760 mmHg
Flash Point160.3°C
AppearanceNot specified in available data

The relatively high boiling point of 341.4°C indicates strong intermolecular forces, likely due to the polar nature of the N-oxide group, which enhances hydrogen bonding capabilities . The flash point of 160.3°C suggests that this compound has moderate flammability concerns and requires appropriate handling precautions .

Chemical Properties

The chemical behavior of 4-Bromo-3-methylpyridine 1-oxide is heavily influenced by three key structural elements: the N-oxide group, the bromine atom, and the methyl substituent. The N-oxide functionality increases the electrophilicity of certain positions on the pyridine ring, particularly the 2- and 4-positions, making them more susceptible to nucleophilic attack. This activation effect is a defining characteristic that distinguishes this compound from its non-oxidized counterpart.

The bromine atom at the 4-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions. Additionally, it provides a reactive site for various metal-catalyzed coupling reactions, such as Suzuki-Miyaura and Stille couplings, expanding the synthetic utility of this compound.

The methyl group at the 3-position contributes to the electronic properties of the ring through inductive effects and can also serve as a site for further functionalization under appropriate conditions. The combined influence of these substituents creates a versatile chemical scaffold with directional reactivity that can be exploited in diverse synthetic transformations.

Synthesis Methods

Alternative Synthetic Routes

Alternative synthetic approaches can be adapted from related pyridine N-oxide compounds. For instance, the synthetic methodology described for 3-Bromo-4-chloro-pyridine 1-oxide in the literature provides valuable insights. This process involves a multi-step sequence:

  • Initial reaction of a substituted nitro-pyridine with hydrogen chloride in methanol

  • Subsequent treatment with sodium hydroxide in water

  • Extraction and purification steps to obtain the pure N-oxide product

Adapting this methodology to synthesize 4-Bromo-3-methylpyridine 1-oxide would require appropriate adjustments to account for the different substitution pattern, but the general approach remains valid.

Table 2: Potential Synthetic Routes for 4-Bromo-3-methylpyridine 1-oxide

Synthetic ApproachStarting MaterialReagentsConditionsExpected Yield
Direct Oxidation4-Bromo-3-methylpyridineH₂O₂, acetic acidRoom temperature, 24-48 hoursModerate to high
Direct Oxidation4-Bromo-3-methylpyridinemCPBA, dichloromethane0°C to room temperature, 4-8 hoursHigh
Indirect Synthesis3-Methylpyridine1. Oxidation to form N-oxide
2. Selective bromination at 4-position
Controlled temperature and reagent concentrationModerate

Applications and Research Findings

Role in Organic Synthesis

4-Bromo-3-methylpyridine 1-oxide serves as a valuable intermediate in organic synthesis due to its unique reactivity profile. The N-oxide functionality activates the pyridine ring toward nucleophilic substitution, particularly at the 2- and 4-positions, enabling selective functionalization that might otherwise be challenging to achieve.

Hazard CategoryClassificationRecommended Precautions
Acute Toxicity (Oral)Harmful if swallowedAvoid ingestion, wash hands thoroughly after handling
Acute Toxicity (Dermal)Harmful in contact with skinWear protective gloves, avoid skin contact
Acute Toxicity (Inhalation)Harmful if inhaledUse in well-ventilated areas, respiratory protection if needed
Skin IrritationPotential irritantAvoid skin contact, use appropriate PPE
Eye IrritationPotential irritantUse eye protection, avoid contact

Comparison with Related Compounds

Comparison with 4-Bromo-3-methylpyridine

To better understand the unique properties of 4-Bromo-3-methylpyridine 1-oxide, it is instructive to compare it with its non-oxidized counterpart, 4-Bromo-3-methylpyridine. This comparison highlights the significant impact of the N-oxide functionality on the compound's physical and chemical properties.

Table 4: Comparison of 4-Bromo-3-methylpyridine 1-oxide and 4-Bromo-3-methylpyridine

Property4-Bromo-3-methylpyridine 1-oxide4-Bromo-3-methylpyridine
CAS Number10168-58-810168-00-0
Molecular FormulaC₆H₆BrNOC₆H₆BrN
Molecular Weight188.022 g/mol172.023 g/mol
Boiling Point341.4°C at 760 mmHg211.3°C at 760 mmHg
Flash Point160.3°C81.6°C
Density1.56 g/cm³1.5±0.1 g/cm³
Reactivity PatternEnhanced reactivity at 2- and 4-positionsStandard pyridine reactivity

The most notable differences include:

  • Higher boiling point (341.4°C vs. 211.3°C) due to increased polarity and hydrogen bonding capability

  • Higher flash point (160.3°C vs. 81.6°C), indicating lower volatility and flammability

  • Different reactivity patterns, with the N-oxide form showing enhanced electrophilicity at certain positions

These differences translate to significant variations in chemical behavior and potential applications, despite the structural similarity between the two compounds .

Comparison with Other Pyridine N-oxides

Other pyridine N-oxides, such as 3-Bromo-4-chloro-pyridine 1-oxide, share the common N-oxide functionality but differ in their substitution patterns. These variations in structure lead to differences in physical properties, reactivity, and potential applications.

The specific substitution pattern of 4-Bromo-3-methylpyridine 1-oxide—with a bromine at the 4-position and a methyl at the 3-position—creates a unique electronic environment that distinguishes it from other pyridine N-oxides. This unique electronic distribution influences its behavior in chemical reactions and its potential utility in various applications.

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